Loperamide-d6 Hydrochloride

Description

Significance of Stable Isotope Labeling in Pharmaceutical Science

Stable isotope labeling, the incorporation of non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules, is a cornerstone of contemporary pharmaceutical science. This technique is particularly vital in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs.

The key advantage of using a deuterated standard, such as Loperamide-d6 (B1165105) hydrochloride, is that its chemical properties are nearly identical to its non-deuterated counterpart, loperamide (B1203769) hydrochloride. medchemexpress.commedchemexpress.com However, its increased molecular weight, due to the six deuterium atoms, allows it to be distinguished by mass spectrometry (MS). chemicalbook.comsmallmolecules.com This distinction is crucial for its use as an internal standard in quantitative analyses, where it is added to biological samples at a known concentration. chemicalbook.comresearchgate.net By comparing the MS signal of the analyte (the drug being measured) to the signal of the deuterated internal standard, researchers can accurately determine the concentration of the drug in the sample, compensating for any loss that may occur during sample preparation and analysis. researchgate.netsci-hub.se

Overview of Loperamide-d6 Hydrochloride as a Research Tool

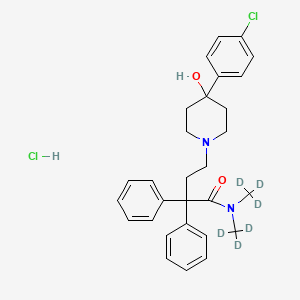

This compound is the deuterium-labeled form of loperamide hydrochloride, a synthetic, peripherally acting µ-opioid receptor agonist. medchemexpress.cominvivochem.com The "d6" designation indicates that six hydrogen atoms in the loperamide molecule have been replaced by deuterium atoms, specifically on the two N,N-dimethyl groups. synzeal.com This specific labeling creates a stable, non-radioactive isotopologue of loperamide.

Its primary application in research is as an internal standard for the quantification of loperamide in various biological matrices, such as plasma, whole blood, and saliva, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemicalbook.comsmallmolecules.comresearchgate.netsci-hub.se The use of this compound ensures high selectivity and accuracy in these analytical methods. researchgate.netsci-hub.se This precision is essential for pharmacokinetic studies investigating loperamide's bioavailability and metabolism. sci-hub.senih.gov

Historical Context of Deuterium in Drug Research

The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931, a discovery for which he was awarded the Nobel Prize in Chemistry in 1934. Initially, deuterium's applications were concentrated in the fields of chemistry and physics as a tracer to elucidate reaction mechanisms and biological pathways.

In the mid-20th century, the "deuterium kinetic isotope effect" became a significant area of study. This effect describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, reactions that involve breaking this bond can be slower. This principle found its way into drug research, where scientists began to explore how deuterating specific sites on a drug molecule could intentionally slow its metabolism. This can potentially lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of certain metabolites. While this compound is primarily used as an analytical standard, the broader field of deuterium-containing drugs, or "heavy drugs," continues to be an active area of research and development in the pharmaceutical industry.

Detailed Research Findings

Physicochemical Properties of Loperamide and its Deuterated Analog

| Property | Loperamide | This compound |

| Chemical Formula | C29H33ClN2O2 | C29H27D6ClN2O2.HCl |

| Molecular Weight | 477.0 g/mol | 519.54 g/mol |

| CAS Number | 53179-11-6 | 1189469-46-2 |

This table presents a comparison of the fundamental physicochemical properties of loperamide and its deuterated hydrochloride salt.

Application in Quantitative Analysis

A study detailing a method for quantifying loperamide in postmortem whole blood utilized Loperamide-d6 as an internal standard with GC-MS. researchgate.net The method demonstrated excellent linearity and reproducibility. researchgate.net

Linear Calibration Model: 100 to 1,000 ng/mL researchgate.net

Recovery: Loperamide (31%), Loperamide-d6 (36%) researchgate.net

Matrix Effects: Minimal suppression or enhancement observed at higher concentrations researchgate.net

Another study developed an LC-MS/MS method to determine loperamide levels in human plasma and saliva, again using Loperamide-d6 as the internal standard. sci-hub.se This sensitive method allowed for the quantification of loperamide in the picogram per milliliter range. sci-hub.se

Calibration Range (Plasma & Saliva): 20–3000 pg/ml sci-hub.se

Within-day Precision (Plasma): < 8.7% sci-hub.se

Within-day Precision (Saliva): < 11.4% sci-hub.se

These findings underscore the critical role of this compound in enabling precise and reliable bioanalytical methods, which are fundamental to advancing our understanding of loperamide's pharmacology.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYPOBZJRVSMDS-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Methodologies

Strategies for Deuterium (B1214612) Labeling in Loperamide (B1203769) Synthesis

The defining feature of Loperamide-d6 (B1165105) Hydrochloride is the presence of six deuterium atoms on the N,N-dimethyl groups of the butanamide moiety. This specific placement dictates a synthetic strategy based on the incorporation of a deuterated precursor rather than late-stage hydrogen-deuterium exchange on the final loperamide molecule.

The synthesis of loperamide generally involves a nucleophilic substitution reaction between two key precursors: 4-(4-chlorophenyl)-4-hydroxypiperidine and an activated derivative of 4-bromo-2,2-diphenylbutanoic acid. chemicalbook.comgoogle.com One common industrial method utilizes N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide as the activated precursor, which reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine to form the final carbon skeleton. chemicalbook.comchemicalbook.com

For the synthesis of the deuterated analog, this established route is adapted. The critical modification is the use of a deuterated starting material to form the N,N-dimethylamide functional group. This is typically achieved by forming the butanoic acid intermediate, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid, and then coupling it with a deuterated amine.

The final amidation step involves reacting the carboxylic acid with N,N-bis(trideuteriomethyl)amine (dimethyl-d6-amine) using standard peptide coupling reagents. nih.gov This ensures the direct and specific incorporation of the two -CD3 groups. The resulting Loperamide-d6 free base is then treated with hydrochloric acid to yield the hydrochloride salt.

The regioselectivity of the deuteration in Loperamide-d6 Hydrochloride is achieved synthetically. By employing a precursor that is already isotopically labeled in the desired position—in this case, dimethyl-d6-amine—the deuterium atoms are precisely installed onto the amide nitrogen. researchgate.net This "building block" approach prevents the non-specific deuterium incorporation that could occur with methods like catalytic hydrogen-deuterium exchange, which often require harsh conditions and can lead to a mixture of isotopologues. nih.govresearchgate.net This synthetic control is essential for producing a well-defined internal standard with high isotopic purity.

Precursor Design and Derivatization for Isotopic Labeling

The cornerstone of the this compound synthesis is the design and use of an isotopically labeled precursor. The most direct precursor for introducing the hexadeuterated dimethylamino group is N,N-bis(trideuteriomethyl)amine or its hydrochloride salt.

Characterization of Synthetic Purity and Isotopic Enrichment

Following synthesis, rigorous analytical testing is required to confirm the chemical purity of the compound and to quantify the extent and location of deuterium incorporation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this characterization.

High-resolution mass spectrometry (HRMS) is a fundamental tool for verifying the identity and isotopic enrichment of this compound. researchgate.net The analysis confirms the expected mass shift corresponding to the replacement of six hydrogen atoms (¹H) with six deuterium atoms (²H).

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Primary Isotopologue |

|---|---|---|---|

| Loperamide Hydrochloride | C₂₉H₃₄Cl₂N₂O₂ | 476.2154 (free base) | d0 |

| This compound | C₂₉H₂₈D₆Cl₂N₂O₂ | 482.2531 (free base) | d6 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and verifies the specific location of the deuterium labels. A combination of proton (¹H) and deuterium (²H) NMR is used. nih.gov

In the ¹H NMR spectrum of Loperamide-d6, the key indicator of successful deuteration is the absence or significant reduction of the singlet signal corresponding to the N,N-dimethyl protons. researchgate.netstudymind.co.uk This signal typically appears in the spectrum of unlabeled loperamide.

Conversely, the ²H NMR spectrum is used to directly observe the incorporated deuterium atoms. magritek.com A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl groups provides direct evidence of successful and regioselective labeling. The combination of these techniques confirms that deuteration has occurred specifically at the intended positions. nih.gov

| Technique | Expected Observation for Loperamide | Expected Observation for Loperamide-d6 | Information Gained |

|---|---|---|---|

| ¹H NMR | Signal present for N(CH₃)₂ protons | Signal for N(CH₃)₂ protons is absent or greatly diminished | Confirms removal of protons from the target site |

| ²H NMR | No signal in the relevant region | Signal present corresponding to N(CD₃)₂ deuterons | Confirms incorporation and location of deuterium |

Advanced Analytical Methodologies Utilizing Loperamide D6 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Loperamide-d6 (B1165105) hydrochloride, a deuterated analog of loperamide (B1203769), serves as a crucial internal standard in the bioanalysis of loperamide and its metabolites. smallmolecules.com Its use in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has significantly advanced the development of robust and sensitive analytical methods.

The development of reliable LC-MS/MS methods is essential for the accurate quantification of loperamide and its primary metabolite, N-desmethyl loperamide, in various biological samples. nih.govnih.govchromatographyonline.com These methods are critical for pharmacokinetic studies and forensic analysis. nih.govnih.gov

Several LC-MS/MS methods have been developed, employing different sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govchromatographyonline.comdaneshyari.com For instance, a method involving LLE with butyl acetate (B1210297) has been successfully used for the determination of loperamide and desmethylloperamide in whole blood and other biological specimens. nih.gov Another approach utilized automated SPE to isolate the compounds from plasma, resulting in a cleaner sample for LC-MS/MS analysis. researchgate.net Protein precipitation with methanol (B129727) or acetonitrile (B52724) has also been reported as a simple and effective single-step extraction method. daneshyari.comforensicresources.org

Chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate. nih.govdaneshyari.comresearchgate.net The use of ultra-performance liquid chromatography (UPLC) with sub-2-µm particles can provide high resolution and high throughput, reducing the need for extensive method development. lcms.cz

Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring multiple reaction monitoring (MRM) transitions. nih.govnih.govresearchgate.net For loperamide, a common transition monitored is m/z 477 → 266. nih.govresearchgate.net The development of these methods has led to low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) or low nanogram per milliliter (ng/mL) range, demonstrating high sensitivity. nih.govdaneshyari.complos.org

Table 1: Examples of LC-MS/MS Method Parameters for Loperamide Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 daneshyari.com |

|---|---|---|---|

| Analyte(s) | Loperamide, Desmethylloperamide | Loperamide, N-demethyl-loperamide | Loperamide |

| Internal Standard | Methadone-D3 | O-Acetyl-loperamide | Loperamide-d6 |

| Biological Matrix | Whole blood | Human plasma | Human plasma and saliva |

| Extraction Method | Liquid-liquid extraction | Liquid-liquid extraction | Protein precipitation |

| LC Column | Not specified | C18 reversed-phase | ACE C18 |

| Mobile Phase | Not specified | Acetonitrile-water gradient with 20 mM ammonium acetate | Water/methanol/formic acid (30:70:0.1%, v/v) |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| LLOQ | 0.1 µg/kg in whole blood | ~0.25 pmol/ml in plasma | 20 pg/ml in plasma and saliva |

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. scispace.com Stable isotopically labeled (SIL) compounds, such as Loperamide-d6 hydrochloride, are considered the gold standard for use as internal standards. scispace.comtexilajournal.com

The primary role of this compound is to mimic the behavior of the unlabeled analyte (loperamide) during sample preparation, chromatography, and ionization, without interfering with its detection. texilajournal.com Because Loperamide-d6 has nearly identical physicochemical properties to loperamide, it co-elutes from the liquid chromatography column at almost the same time. forensicresources.orgtexilajournal.com This co-elution is critical for compensating for matrix effects, which can cause ion suppression or enhancement and affect the accuracy and precision of the results. texilajournal.com

By adding a known amount of this compound to the samples at the beginning of the analytical process, any loss of analyte during extraction or variations in injection volume and instrument response can be accounted for by measuring the ratio of the analyte's response to the internal standard's response. scispace.com This normalization process significantly improves the accuracy, precision, and robustness of the quantitative method. lcms.cz While deuterated standards are highly effective, it's important to ensure their isotopic purity and stability to prevent any potential interference or inaccurate quantification. sigmaaldrich.com

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the target analyte. nih.govchromatographyonline.comresearchgate.net This can lead to inaccurate and imprecise results. nih.gov Phospholipids are a major contributor to matrix effects in plasma and serum samples. bioanalysis-zone.com

Assessment of matrix effects is a critical part of method validation. nih.gov A common method for this is the post-extraction spike, where a known amount of the analyte is added to an extracted blank matrix sample, and the response is compared to that of the analyte in a neat solution. chromatographyonline.com Another qualitative approach is post-column infusion, where a constant flow of the analyte solution is introduced after the analytical column, and any signal suppression or enhancement from an injected blank matrix extract is observed. nih.gov

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation. chromatographyonline.combioanalysis-zone.com Specialized SPE cartridges, such as those designed for phospholipid removal, can be particularly beneficial. bioanalysis-zone.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is a key strategy. nih.gov This can involve adjusting the mobile phase composition, using a different column chemistry, or employing gradient elution. chromatographyonline.com

Use of a Stable Isotope-Labeled Internal Standard: As discussed previously, a SIL-IS like this compound is the most effective way to compensate for matrix effects. nih.gov Since the SIL-IS and the analyte are affected similarly by the matrix, the ratio of their responses remains constant, ensuring accurate quantification. texilajournal.com

Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay. chromatographyonline.com

Alternative Ionization Techniques: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects, although this may also affect sensitivity. nih.gov

LC-MS/MS methods utilizing this compound as an internal standard have been successfully developed and validated for the quantitative analysis of loperamide in various complex biological matrices. nih.govchromatographyonline.comdaneshyari.com

Plasma: Numerous studies have focused on quantifying loperamide and its metabolites in human plasma. nih.govdaneshyari.comresearchgate.net These methods typically achieve low limits of quantification, allowing for the analysis of samples from pharmacokinetic studies. For example, one method reported a linear calibration curve in the range of 20–3000 pg/ml in human plasma. daneshyari.comnih.gov Another study reported a lower limit of quantification (LLOQ) of approximately 0.25 pmol/ml for loperamide in plasma. nih.gov

Saliva: Saliva has emerged as a non-invasive alternative to plasma for therapeutic drug monitoring. A validated LC-MS/MS method demonstrated a strong correlation between loperamide concentrations in plasma and saliva. daneshyari.comnih.gov The method was linear over a range of 20–3000 pg/ml in saliva, with precision and accuracy comparable to plasma analysis. nih.gov

Whole Blood: For forensic and postmortem toxicology, methods for quantifying loperamide in whole blood are essential. nih.govresearchgate.net A liquid chromatography-tandem mass spectrometry method was developed for the determination of loperamide and its main metabolite in whole blood, with a limit of quantification of 0.1 µg/kg. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method in Plasma and Saliva nih.gov

| Parameter | Plasma | Saliva |

|---|---|---|

| Linearity Range | 20–3000 pg/ml | 20–3000 pg/ml |

| Within-day Precision (%RSD) | < 8.7% | < 11.4% |

| Between-day Precision (%RSD) | < 8.7% | < 11.4% |

| Accuracy | 94–105% | 94–105% |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for loperamide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly in forensic toxicology laboratories. researchgate.netnih.gov

A GC-MS method for the quantification of loperamide in postmortem whole blood has been developed and validated, utilizing Loperamide-d6 as the internal standard. researchgate.netnih.gov The method involves a liquid-liquid extraction followed by analysis on the GC-MS system. researchgate.net

Validation studies following SWGTOX guidelines included assessments of accuracy, specificity, limit of detection (LOD), linearity, stability, and matrix effects. researchgate.netnih.gov The method demonstrated good inter-day and intra-day accuracy and precision. nih.gov No interference was observed from the internal standard, endogenous compounds, or other commonly encountered drugs. nih.gov

The recovery of loperamide and Loperamide-d6 was determined to be 31% and 36%, respectively. researchgate.netnih.gov While some matrix suppression was observed at lower concentrations, it was not significant at higher concentrations. researchgate.netnih.gov The developed GC-MS method was deemed suitable for the analysis of loperamide in death investigation cases. researchgate.net

Table 3: Validation Parameters for a GC-MS Method for Loperamide nih.gov

| Parameter | Result |

|---|---|

| Linear Range | 100–1,000 ng/mL |

| Limit of Detection (LOD) | 100 ng/mL |

| Inter-day Precision (%CV) | 8.87% |

| Intra-day Precision (%CV) | 8.53% |

| Recovery (Loperamide) | 31% |

| Recovery (Loperamide-d6) | 36% |

Internal Standard Functionality in GC-MS

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is an ideal internal standard for the quantification of loperamide. researchgate.netnih.gov An internal standard is a compound with similar chemical properties to the analyte, added in a known quantity to samples, calibrators, and controls. scioninstruments.com Its purpose is to correct for variations that can occur during sample preparation and analysis, thereby improving the precision and accuracy of the results. scioninstruments.com

The use of a deuterated internal standard like this compound is particularly advantageous in GC-MS. Since it has a slightly higher molecular weight than the non-deuterated loperamide due to the presence of six deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. medchemexpress.com However, its chromatographic behavior is very similar to the native compound, meaning it experiences similar losses during sample extraction and derivatization, and similar variations during injection into the GC system. scioninstruments.com

A study detailing a method for quantifying loperamide in postmortem whole blood by GC-MS utilized Loperamide-d6 as the internal standard. researchgate.netnih.gov The method demonstrated good reproducibility and stability, with the internal standard effectively compensating for matrix effects. researchgate.netnih.gov No interference was observed from endogenous compounds or other commonly encountered analytes when using Loperamide-d6. researchgate.netnih.gov The recovery rates for loperamide and Loperamide-d6 were found to be 31% and 36%, respectively, highlighting the similar behavior of the analyte and the internal standard during the analytical process. researchgate.netnih.gov

Table 1: GC-MS Validation Parameters Using this compound as an Internal Standard

| Parameter | Result |

|---|---|

| Inter-day Accuracy (Normalized) | 1.05 ± 0.09 |

| Intra-day Accuracy (Normalized) | 1.03 ± 0.09 |

| Reproducibility (CV%) | 10.84% |

| Limit of Detection (LOD) | 100 ng/mL |

| Linearity Range | 100-1,000 ng/mL |

| Recovery of Loperamide | 31% |

| Recovery of Loperamide-d6 | 36% |

Data sourced from a study on the quantification of loperamide in postmortem whole blood. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Stability-indicating HPLC methods are crucial for determining the presence of impurities and degradation products in pharmaceutical formulations. nih.govresearchgate.net Several studies have focused on developing and validating such methods for loperamide hydrochloride. nih.govarcjournals.orgwjpps.com These methods are designed to separate the active pharmaceutical ingredient (API) from any potential impurities and degradants, ensuring the quality and stability of the drug product. nih.gov

One such method utilized a reverse-phase HPLC approach with a C18 column and a gradient elution system. nih.gov The mobile phase consisted of a buffer and acetonitrile, and detection was performed using a UV detector. nih.gov Stress studies, which involve subjecting the drug to conditions like acid, base, oxidation, and heat, were conducted to demonstrate the method's ability to separate loperamide from its degradation products. nih.govresearchgate.net The results of these studies confirmed the stability-indicating power of the developed HPLC method. arcjournals.org

Another study developed a simple, rapid, and specific HPLC method for estimating butylated hydroxyanisole (BHA), an antioxidant, in loperamide HCl capsule formulations. nih.gov This method was also validated according to ICH guidelines and proved to be specific, linear, and accurate. nih.gov

Table 2: Example of a Stability-Indicating HPLC Method for Loperamide

| Parameter | Condition |

|---|---|

| Column | Zodiac C18 (100 mm × 4.6 mm, 3.0 μm) |

| Mobile Phase A | 0.05 M tetrabutylammonium (B224687) hydrogen phosphate (B84403) buffer and acetonitrile (80:20, v/v) |

| Mobile Phase B | 0.05 M tetrabutylammonium hydrogen phosphate buffer and acetonitrile (20:80, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 35°C |

This table outlines the chromatographic conditions from a study on determining impurities in loperamide hydrochloride tablets. nih.gov

In HPLC method qualification and validation, deuterated internal standards like this compound play a pivotal role in ensuring the reliability of the analytical procedure. clearsynth.comnih.gov The use of a stable isotope-labeled internal standard is recommended by regulatory agencies as it provides a reliable tool for bioanalytical methods. nih.gov These standards help to compensate for matrix effects and variations in sample processing and instrument response, leading to more accurate and precise quantitative results. clearsynth.comsci-hub.se

The primary advantage of using a deuterated standard is that it co-elutes with the analyte of interest but is distinguishable by a mass spectrometer detector (in LC-MS). sigmaaldrich.com This ensures that any variability encountered by the analyte during the analytical process is mirrored by the internal standard. scioninstruments.com This is crucial for achieving accurate quantification, especially in complex matrices like plasma or saliva. sci-hub.se

Validation of an HPLC-MS method for the determination of olmesartan (B1677269) in human plasma demonstrated that a deuterated internal standard led to accurate and precise results. nih.gov The method was successfully applied in a bioequivalence study, highlighting the reliability that a deuterated internal standard brings to regulatory bioanalysis. nih.gov While not specific to loperamide, this study underscores the importance and acceptance of using deuterated internal standards in HPLC method validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules and for assessing their purity. nih.govnih.gov For this compound, NMR is used to confirm its structure and determine its isotopic enrichment. medchemexpress.com

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov In the case of this compound, the ¹H NMR spectrum would be consistent with the structure, but with the absence of signals corresponding to the six deuterium-labeled methyl protons. medchemexpress.com This confirms the successful deuteration of the compound.

Furthermore, NMR is used in studies of loperamide's interaction with other molecules. For instance, NMR spectroscopy has been employed to study the inclusion complexes of loperamide with β-cyclodextrin. researchgate.net Techniques like 2D COSY and 2D ROESY were used to assign the proton signals and to understand the geometry of the inclusion complex. researchgate.net Such studies are important for understanding how the solubility and stability of loperamide can be improved. researchgate.net High-resolution quantitative NMR (qNMR) can also be used for the purity assessment of related loperamide impurities. sigmaaldrich.cn

Electrochemical and Other Spectroscopic Techniques in this compound Research

Various electrochemical and spectroscopic methods have been developed for the determination of loperamide. These techniques include potentiometry, conductometry, and spectrophotometry. researchgate.netelectrochemsci.org

Potentiometric methods have been developed using loperamide-selective electrodes for its determination in pharmaceutical formulations. electrochemsci.org These sensors have shown a good Nernstian response over a specific concentration range. electrochemsci.org Spectrophotometric methods are also available, based on the formation of colored complexes that can be measured at specific wavelengths. researchgate.netunand.ac.id

While these methods are primarily developed for the non-deuterated loperamide, the principles can be extended to research involving this compound. For example, in studies investigating the metabolic fate of loperamide, these techniques could be used to quantify the deuterated compound and its metabolites, provided the method is validated for these specific analytes. A combination of spectroscopic and electrochemical methods has also been used to investigate the interaction between loperamide and human serum albumin (HSA). walshmedicalmedia.com

Method Validation and Qualification Protocols

The validation of analytical methods is a critical requirement for pharmaceutical analysis and is guided by international guidelines such as those from the International Council for Harmonisation (ICH). arcjournals.orgnih.goveuropa.eu Method validation ensures that an analytical procedure is suitable for its intended purpose. arcjournals.org The key parameters for validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and the limit of detection (LOD) and quantification (LOQ). arcjournals.orgjournalgrid.comresearchgate.net

For methods employing an internal standard like this compound, the validation process must demonstrate that the internal standard does not interfere with the analyte and effectively corrects for variability. researchgate.netnih.govscioninstruments.com The ICH Q2(R2) guideline provides a framework for the validation of various analytical procedures, including chromatographic methods. europa.eu

Protocols for method qualification, particularly in the context of bioanalytical methods, also emphasize the importance of using a suitable internal standard. europa.eu The validation report should summarize the results of the validation study and provide evidence that the method is reliable and reproducible. europa.eu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Loperamide Hydrochloride |

| Loperamide |

| Butylated Hydroxyanisole (BHA) |

| Olmesartan |

| β-cyclodextrin |

| Ketoconazole |

| Sodium tetraphenyl borate |

| Bromothymol blue |

| Bromophenol blue |

| Naphthol blue black B |

Accuracy and Precision Determinations

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. In methods utilizing this compound as an internal standard, these parameters are rigorously evaluated to ensure the reliability of the results.

For instance, in a gas chromatography-mass spectrometry (GC-MS) method developed for the quantification of loperamide in postmortem whole blood, comprehensive accuracy and precision studies were conducted. nih.govoup.com The inter-day accuracy and precision, assessed over multiple days, yielded a normalized result of 1.05 ± 0.09 with a coefficient of variation (CV) of 8.87%. nih.govoup.com The intra-day accuracy and precision, determined within a single day, showed a normalized result of 1.03 ± 0.09 with a CV of 8.53%. nih.govoup.com Reproducibility was also evaluated through standard addition, resulting in a CV of 10.84%. nih.govoup.com Furthermore, dilution integrity was confirmed with a CV of 13.9% for 2x and 4x dilutions. nih.govoup.com

Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining loperamide in human plasma and saliva demonstrated excellent accuracy and precision. daneshyari.comnih.gov For plasma samples, the within- and between-day precision were both below 8.7%, with accuracies ranging from 94% to 105%. daneshyari.comnih.gov In saliva samples, the within- and between-day precision were below 11.4%, with accuracies also in the 94% to 105% range. daneshyari.comnih.gov Another LC-MS/MS method for whole blood analysis reported repeatability and reproducibility with relative standard deviations (RSD) of less than 5% and 11%, respectively, and an accuracy better than 9%. nih.gov

Table 1: Accuracy and Precision Data for Loperamide Quantification using this compound

| Parameter | Matrix | Method | Result | Coefficient of Variation (CV%) | Source |

| Inter-day Accuracy & Precision | Postmortem Whole Blood | GC-MS | 1.05 ± 0.09 | 8.87% | nih.govoup.com |

| Intra-day Accuracy & Precision | Postmortem Whole Blood | GC-MS | 1.03 ± 0.09 | 8.53% | nih.govoup.com |

| Reproducibility | Postmortem Whole Blood | GC-MS | - | 10.84% | nih.govoup.com |

| Within- and Between-day Precision | Human Plasma | LC-MS/MS | - | <8.7% | daneshyari.comnih.gov |

| Accuracy | Human Plasma | LC-MS/MS | 94% - 105% | - | daneshyari.comnih.gov |

| Within- and Between-day Precision | Human Saliva | LC-MS/MS | - | <11.4% | daneshyari.comnih.gov |

| Accuracy | Human Saliva | LC-MS/MS | 94% - 105% | - | daneshyari.comnih.gov |

| Repeatability | Whole Blood | LC-MS/MS | - | <5% | nih.gov |

| Reproducibility | Whole Blood | LC-MS/MS | - | <11% | nih.gov |

| Accuracy | Whole Blood | LC-MS/MS | >91% | - | nih.gov |

Linearity and Range Establishment

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

In the development of analytical methods for loperamide, establishing a linear response over a specific concentration range is a critical validation step. For a GC-MS method, a linear calibration model was successfully established from 100 to 1,000 ng/mL. nih.govoup.com

An LC-MS/MS method for the quantification of loperamide in human plasma and saliva showed a broad linear range from 20 to 3000 pg/mL. daneshyari.comnih.gov Another highly sensitive LC-MS/MS method developed for determining loperamide in HEPES-buffered Ringer's solution established a linear range from 0.2 to 100 ng/mL. plos.org Furthermore, a separate LC/MS/MS method for biological specimens reported a linear working range of 0.1 to 500 µg/kg. nih.gov

Table 2: Linearity and Range Data for Loperamide Quantification

| Method | Matrix/Solution | Linearity Range | Correlation Coefficient (r) | Source |

| GC-MS | Postmortem Whole Blood | 100 - 1,000 ng/mL | - | nih.govoup.com |

| LC-MS/MS | Human Plasma and Saliva | 20 - 3000 pg/mL | - | daneshyari.comnih.gov |

| LC-MS/MS | HEPES-buffered Ringer's solution | 0.2 - 100 ng/mL | - | plos.org |

| LC/MS/MS | Biological Specimens | 0.1 - 500 µg/kg | - | nih.gov |

| RP-HPLC | Bulk Drug | 0.1 - 0.3 µg/mL | 0.9999 | arcjournals.org |

| RP-HPLC | Bulk and Pharmaceutical Formulation | 10 - 60 µg/mL | 0.9992 | arcjournals.org |

| RP-HPLC | In presence of degradation products | 10 - 100 µg/mL | - | arcjournals.orgresearchgate.net |

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample.

In methods utilizing this compound, specificity and selectivity are paramount. A GC-MS method demonstrated high selectivity by showing no interference from the internal standard (loperamide-d6), endogenous compounds from ten different blank matrices, or 60 other commonly encountered analytes. nih.govoup.com

Similarly, an LC-MS/MS method for loperamide in human plasma and saliva confirmed its specificity by screening six individual sources of blank plasma and saliva. daneshyari.com The results showed no significant interfering peaks at the retention times of loperamide and the internal standard, with any response being less than 20% of the lower limit of quantification for the analyte and 5% for the internal standard. daneshyari.comsci-hub.senih.gov The high selectivity of LC-MS/MS detection, in general, ensures that no interferences are observed. sci-hub.se

Forced degradation studies are also conducted to demonstrate the specificity of a method. In one such study, loperamide hydrochloride was subjected to acid and base hydrolysis, peroxide degradation, thermal degradation, and photolytic degradation to ensure the method could separate the active drug from any potential degradation products. arcjournals.org

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

The ruggedness of an HPLC method for loperamide hydrochloride was determined by having two different analysts perform the analysis. The resulting peak areas showed a relative standard deviation (RSD) of less than 2%, indicating the method was rugged. journalgrid.com

Robustness is often evaluated by intentionally varying chromatographic conditions. For an HPLC method, parameters such as the pH of the mobile phase are slightly altered to assess the impact on the results. journalgrid.com For a stability-indicating RP-HPLC method, stress studies revealed loperamide's sensitivity to acidic, oxidative, and thermal conditions, yet the purity angle was consistently found to be less than the purity threshold under all forced degradation conditions, demonstrating the method's robustness. nih.gov

Stability Studies of this compound in Analytical Samples

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This compound is used as the internal standard in these studies to monitor the stability of loperamide in various matrices under different storage conditions.

In a GC-MS method, the stability of loperamide was examined, and the observed analyte-to-internal standard response resulted in a CV of 6.59%, indicating stability under the tested conditions. nih.govoup.com An LC-MS/MS study evaluated the stability of loperamide in human plasma and stock solutions. daneshyari.comsci-hub.se The spiked plasma and stock solutions were found to be stable for 20 hours at room temperature. sci-hub.se The study also assessed freeze-thaw stability, autosampler stability, and long-term stability. sci-hub.se this compound itself is noted to be stable for 6 months at -80°C and for 1 month at -20°C when stored properly. medchemexpress.com

A simple and rapid LC-MS method also validated the stability of loperamide hydrochloride in human plasma. nih.gov

Table 3: Stability Data for Loperamide in Analytical Samples

| Matrix/Solution | Storage Condition | Duration | Stability Finding | Source |

| Postmortem Whole Blood | Not specified | Not specified | Analyte-to-internal standard response CV of 6.59% | nih.govoup.com |

| Human Plasma and Stock Solutions | Room Temperature | 20 hours | Stable | sci-hub.se |

| This compound Stock Solution | -80°C | 6 months | Stable | medchemexpress.com |

| This compound Stock Solution | -20°C | 1 month | Stable | medchemexpress.com |

Applications in Pharmacokinetic and Drug Metabolism Research

Bioanalytical Internal Standard for Pharmacokinetic Studies of Loperamide (B1203769)

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. cerilliant.comscispace.com An ideal IS behaves nearly identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. scioninstruments.com Loperamide-d6 (B1165105) Hydrochloride is specifically designed for this purpose, intended for use as an internal standard for the quantification of loperamide. chemicalbook.comsmallmolecules.commedchemexpress.com The deuterium (B1214612) labeling results in a higher mass, allowing it to be differentiated from the non-labeled loperamide, while its chemical properties remain virtually identical. clearsynth.com

The use of a stable isotope-labeled internal standard like Loperamide-d6 is the preferred method for minimizing variability in quantitative bioanalysis. scispace.com It effectively normalizes for potential inconsistencies that can occur during sample handling and analysis, such as differences in extraction recovery, injection volume, and ionization efficiency between samples. cerilliant.com By adding a known quantity of Loperamide-d6 to each biological sample at the beginning of the workflow, any loss or variation experienced by the analyte (loperamide) is mirrored by the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a process that corrects for these variations and significantly improves the robustness and reliability of the data. clearsynth.com This correction is crucial in pharmacokinetic studies, where precise measurement is necessary to build accurate models of drug absorption, distribution, metabolism, and excretion. One study validating a gas chromatography-mass spectrometry method for loperamide in postmortem blood used Loperamide-d6 as the internal standard and found no interference, demonstrating its specificity and utility in complex matrices. researchgate.net

Following oral administration, plasma concentrations of unchanged loperamide are exceptionally low, often remaining below 2 ng/mL. invivochem.comfda.govdrugs.com This presents a significant challenge for bioanalytical methods, requiring high sensitivity and accuracy. researchgate.net LC-MS/MS methods are well-suited for this challenge, and the use of Loperamide-d6 as an internal standard is a key component of these sensitive assays. daneshyari.com Its use helps to accurately quantify loperamide even when it is present at picogram-per-milliliter (pg/mL) levels. daneshyari.comsci-hub.se

A highly sensitive LC-MS/MS method was developed and validated for the quantification of loperamide in human plasma and saliva using Loperamide-d6 as the internal standard. daneshyari.comsci-hub.se This method demonstrated a linear calibration curve over a range of 20–3000 pg/mL from just a 50 μl sample volume, showcasing its capability for low-level detection. sci-hub.se The precision and accuracy of this method underscore the importance of the deuterated internal standard in achieving reliable pharmacokinetic data for low-concentration analytes. daneshyari.comsci-hub.se

Table 1: Bioanalytical Method Parameters Using Loperamide-d6 as Internal Standard

| Parameter | Finding | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | daneshyari.com |

| Internal Standard | Loperamide-d6 | daneshyari.com |

| Biological Matrix | Human Plasma, Human Saliva | daneshyari.com |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL | sci-hub.se |

| Linear Range | 20–3000 pg/mL | sci-hub.se |

| Sample Volume | 50 µL | sci-hub.se |

| Recovery (Loperamide) | Determined for low, medium, and high QC samples | sci-hub.se |

| Precision (Within- and Between-Day) | < 8.7% (Plasma), < 11.4% (Saliva) | sci-hub.se |

Investigation of Deuterium Isotope Effects on Loperamide Metabolism

Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter the pharmacokinetic profile of a drug. chemsrc.commedchemexpress.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.comjuniperpublishers.com Consequently, metabolic reactions that involve the cleavage of this bond can be slowed down, an effect known as the deuterium kinetic isotope effect (KIE). juniperpublishers.com

Loperamide is extensively metabolized in the liver, primarily through oxidative N-demethylation. invivochem.comdrugbank.comhres.camedicines.org.uk This metabolic pathway is mediated mainly by the cytochrome P450 enzymes CYP3A4 and CYP2C8. fda.govnih.govnih.govnafdac.gov.nglabriva.com Loperamide-d6 is specifically labeled with deuterium on the two N-methyl groups, the exact site of this primary metabolic reaction. synzeal.com

Slowing down a primary metabolic pathway through deuteration can sometimes lead to "metabolic switching". juniperpublishers.complos.org This phenomenon occurs when the body compensates for the reduced rate of the primary pathway by increasing the use of alternative, minor metabolic routes. juniperpublishers.com In the case of loperamide, besides N-demethylation, other minor biotransformation pathways include N- and C-hydroxylation. nih.gov By hindering the dominant N-demethylation pathway, Loperamide-d6 could theoretically lead to a greater proportion of metabolites formed through these other routes. Studying the metabolite profile of Loperamide-d6 compared to loperamide allows researchers to explore the flexibility and hierarchy of the metabolic pathways involved in the drug's disposition.

Table 2: Comparison of Loperamide and Expected Loperamide-d6 Metabolism

| Feature | Loperamide | Loperamide-d6 (Expected) | Reference |

| Primary Metabolic Pathway | Oxidative N-demethylation | Reduced rate of N-demethylation | juniperpublishers.comdrugbank.commedicines.org.uk |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C8 | Slower metabolism by CYP3A4 and CYP2C8 | fda.govisowater.comnafdac.gov.ng |

| Systemic Clearance | Subject to extensive first-pass metabolism | Reduced rate of systemic clearance | invivochem.comjuniperpublishers.com |

| Elimination Half-Life | Approx. 11 hours (9-14 hours) | Prolonged half-life | juniperpublishers.comnih.gov |

| Metabolic Profile | Primarily N-desmethyl loperamide | Potential for "metabolic switching" to minor pathways | juniperpublishers.complos.orgnih.gov |

Preclinical and Clinical Pharmacokinetic Profiling of Loperamide Using Deuterated Analogues

Deuterated loperamide, specifically Loperamide-d6, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalytical methods. Its use allows for the precise quantification of unlabeled loperamide in various biological samples, which is fundamental for understanding its pharmacokinetic profile.

The pharmacokinetic properties of loperamide are characterized by its poor absorption into the systemic circulation and extensive first-pass metabolism in the gut wall and liver. Studies utilizing deuterated loperamide as an internal standard have enabled precise measurements of loperamide concentrations in plasma and other tissues, which is essential for delineating its ADME profile. For instance, research has shown that loperamide is a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestinal epithelium that limits its absorption.

Following oral administration, loperamide undergoes significant N-demethylation to its primary metabolites, desmethyl loperamide and didesmethyl loperamide. The use of Loperamide-d6 as an internal standard in LC-MS/MS assays allows for accurate quantification of the parent drug, helping to determine the extent of its metabolism.

A summary of key ADME characteristics of loperamide is presented in the table below.

| Pharmacokinetic Parameter | Description |

| Absorption | Poorly absorbed from the gastrointestinal tract. |

| Distribution | High affinity for the gut wall; limited penetration into the central nervous system. |

| Metabolism | Extensive first-pass metabolism, primarily via N-demethylation by CYP3A4 and CYP2C8 enzymes. |

| Excretion | Mainly excreted in the feces as metabolites. |

The systemic bioavailability of loperamide is notably low, generally less than 1%. The use of deuterated loperamide in bioanalytical methods is critical for accurately measuring the low plasma concentrations of the drug and thereby determining its bioavailability. Sensitive and specific analytical methods, such as a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, have been developed for the simultaneous determination of loperamide and its major metabolite, N-desmethyl loperamide, in human plasma. In these methods, Loperamide-d6 is often employed as the internal standard to ensure accuracy and precision.

Research has demonstrated that co-administration of loperamide with inhibitors of P-glycoprotein or CYP3A4 can significantly increase its systemic bioavailability. For example, studies involving the co-administration of loperamide with quinidine, a potent P-gp inhibitor, have shown a marked increase in loperamide plasma concentrations. The accurate measurement of these changes is facilitated by the use of deuterated internal standards.

Saliva has been explored as an alternative, non-invasive biological matrix for therapeutic drug monitoring. For some drugs, a good correlation exists between their concentrations in plasma and saliva. In the case of loperamide, studies have been conducted to investigate this correlation. A sensitive analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to quantify loperamide in both plasma and saliva. This research indicated a significant correlation between loperamide concentrations in plasma and saliva, suggesting that saliva could be a viable alternative for pharmacokinetic studies of loperamide. The use of a stable isotope-labeled internal standard like Loperamide-d6 is crucial in such studies to ensure the accuracy of the low drug concentrations being measured in these matrices.

Metabolite Identification and Quantification Strategies

Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical research. Deuterated standards play a pivotal role in the identification and quantification of metabolites.

The primary metabolic pathway for loperamide is N-demethylation, leading to the formation of desmethyl loperamide and subsequently didesmethyl loperamide. The characterization and quantification of these metabolites are essential for a complete understanding of loperamide's disposition. Deuterated analogs of these metabolites, or the use of Loperamide-d6 as an internal standard for the parent drug, are employed in LC-MS/MS methods to accurately measure their concentrations in biological fluids. This allows researchers to determine the rate and extent of metabolism and to assess the activity of the enzymes involved, primarily CYP3A4 and CYP2C8.

The table below outlines the primary metabolites of loperamide.

| Metabolite | Enzymes Involved | Significance |

| Desmethyl Loperamide | CYP3A4, CYP2C8 | Primary active metabolite. |

| Didesmethyl Loperamide | CYP3A4, CYP2C8 | Further demethylated metabolite. |

Beyond the primary N-demethylation pathway, loperamide can undergo other metabolic transformations. The use of high-resolution mass spectrometry in conjunction with deuterated standards can aid in the identification of novel or minor metabolites. By comparing the mass spectra of samples from subjects administered the drug with those containing the deuterated standard, researchers can distinguish drug-related material from endogenous background noise. This approach facilitates the elucidation of more complex metabolic pathways and provides a more comprehensive picture of the drug's biotransformation.

Role in Drug Discovery, Development, and Regulatory Science

Utilization as a Certified Reference Material (CRM) and Reference Standard

The reliability and accuracy of analytical data are paramount in the pharmaceutical industry. Loperamide-d6 (B1165105) Hydrochloride, available as a Certified Reference Material (CRM), plays a pivotal role in ensuring the quality and integrity of these measurements. CRMs are produced under stringent manufacturing procedures and are accompanied by a certificate of analysis that provides information about their purity, identity, and concentration.

Analytical Method Validation (AMV) is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. Loperamide-d6 Hydrochloride is instrumental in the validation of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify loperamide (B1203769) in biological matrices like plasma or serum. During method development, it helps to optimize chromatographic separation and mass spectrometric detection parameters. In validation, it is used to assess key parameters such as specificity, linearity, accuracy, precision, and stability, ensuring the method is robust and reliable for routine use.

In a quality control setting, this compound is used as an internal standard in QC samples that are analyzed alongside study samples. This allows for the continuous monitoring of the analytical method's performance. By adding a known concentration of the deuterated standard to all samples, including calibrators and QC samples, any variability introduced during sample preparation or analysis can be corrected. This ensures the accuracy and precision of the results for unknown samples, which is a fundamental aspect of Good Laboratory Practice (GLP).

Traceability is a key concept in analytical chemistry, linking the measurement result to a stated reference, such as a national or international standard. CRMs of this compound provide this traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This ensures that the analytical results are not only accurate and reproducible but also comparable across different laboratories and over time, which is essential for regulatory submissions and global pharmaceutical trade.

Bioequivalence and Bioavailability Studies

Bioequivalence (BE) and bioavailability (BA) studies are critical for the development of generic drug products. These studies compare the rate and extent of absorption of a test drug product (generic) with that of a reference listed drug (brand-name).

In bioequivalence trials for loperamide hydrochloride, this compound is an indispensable tool. The typical study design is a randomized, two-period, two-sequence crossover study in healthy volunteers. Subjects receive a single dose of the test and reference formulations separated by a washout period. Blood samples are collected at predetermined time points, and the concentration of loperamide is measured using a validated LC-MS/MS method with this compound as the internal standard. The key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are then calculated.

| Pharmacokinetic Parameter | Description |

| AUC (Area Under the Curve) | Represents the total drug exposure over time. |

| Cmax (Maximum Concentration) | The highest concentration of the drug in the blood. |

| Tmax (Time to Maximum Concentration) | The time it takes for the drug to reach Cmax. |

Statistical analysis is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance for the conduct of bioequivalence studies. These guidelines outline the requirements for study design, analytical method validation, and statistical analysis. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the integrity of the bioanalytical data submitted in support of a generic drug application. Compliance with these guidelines is mandatory for regulatory approval of generic loperamide products.

Impact on Therapeutic Drug Monitoring (TDM) Methodologies

Therapeutic drug monitoring (TDM) is crucial for optimizing patient outcomes by maintaining drug concentrations within a targeted therapeutic range. This is especially important for drugs with a narrow therapeutic index, where incorrect dosages can lead to toxicity or lack of efficacy. texilajournal.commdpi.com The use of deuterated internal standards, such as this compound, has significantly enhanced the accuracy and precision of TDM methodologies, particularly those employing mass spectrometry. texilajournal.comnih.govd-nb.info

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for TDM due to its high specificity, precision, and sensitivity. mdpi.comijbpas.com In LC-MS/MS analysis, a known quantity of an internal standard is added to a patient's sample. This compound is an ideal internal standard for the quantification of loperamide because it is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. nih.gov This allows it to be distinguished from the non-labeled drug by the mass spectrometer.

The key advantages of using this compound as an internal standard in TDM include:

Compensation for Matrix Effects: Biological samples like blood and plasma are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. texilajournal.com Because this compound co-elutes with loperamide and has nearly identical physicochemical properties, it experiences similar matrix effects. texilajournal.com This allows for accurate correction of these variations, leading to more reliable quantification. texilajournal.comd-nb.info

Correction for Extraction Variability: During sample preparation, some of the analyte may be lost. By adding this compound at the beginning of the extraction process, any losses of loperamide will be mirrored by losses of the internal standard. nih.gov This ensures that the ratio of the analyte to the internal standard remains constant, leading to accurate quantification despite extraction inefficiencies. oup.com

Several studies have demonstrated the successful application of this compound in LC-MS/MS methods for the quantification of loperamide in human plasma and saliva. sci-hub.sedaneshyari.com These methods are characterized by their high selectivity, sensitivity, and short analysis times, making them suitable for high-throughput clinical applications. sci-hub.se

Table 1: Key Features of LC-MS/MS Methods Using this compound for TDM

| Feature | Description | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | tandfonline.comsci-hub.se |

| Internal Standard | This compound | sci-hub.sedaneshyari.com |

| Biological Matrices | Plasma, Saliva | sci-hub.sedaneshyari.com |

| Key Advantage | High selectivity and sensitivity, compensation for matrix effects | texilajournal.comsci-hub.se |

Forensic and Toxicology Research Applications

In forensic and toxicology research, the accurate detection and quantification of drugs and their metabolites in biological specimens are of utmost importance for determining the cause of death, investigating drug-facilitated crimes, and understanding patterns of drug abuse. cfsre.orgmdpi.com this compound serves as a critical tool in these investigations. medchemexpress.com

Quantification in Postmortem Specimens

The analysis of drugs in postmortem specimens presents unique challenges due to processes like postmortem redistribution, where drugs can diffuse from tissues with high concentrations into the blood after death. forensicresources.orgnih.gov This can lead to inaccurate interpretations of drug concentrations at the time of death. nih.gov To obtain a more accurate assessment, it is recommended to analyze peripheral blood and tissue samples, such as from the liver. forensicresources.orgnih.gov

This compound is employed as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS, for the quantification of loperamide in postmortem whole blood and other tissues. oup.comresearchgate.netnih.gov Its use helps to ensure the accuracy and reliability of the quantitative results by compensating for matrix effects and variations in extraction recovery, which can be particularly pronounced in postmortem samples. oup.comresearchgate.net

A validated GC-MS method for the quantification of loperamide in postmortem whole blood utilized Loperamide-d6 as the internal standard. researchgate.netnih.gov The method demonstrated good accuracy, precision, and a linear calibration range suitable for analyzing concentrations found in overdose cases. researchgate.netnih.gov The recovery of Loperamide-d6 was found to be 36%. oup.comresearchgate.netnih.gov

Table 2: Validation Parameters of a GC-MS Method for Loperamide Quantification using Loperamide-d6

| Parameter | Result | Reference |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netnih.gov |

| Internal Standard | Loperamide-d6 | researchgate.netnih.gov |

| Matrix | Postmortem Whole Blood | researchgate.netnih.gov |

| Linear Calibration Range | 100 to 1,000 ng/mL | researchgate.netnih.gov |

| Recovery of Loperamide-d6 | 36% | oup.comresearchgate.netnih.gov |

| Inter-day Accuracy (CV) | 8.87% | researchgate.netnih.gov |

| Intra-day Accuracy (CV) | 8.53% | researchgate.netnih.gov |

Detection in Abuse and Overdose Cases

In recent years, there has been a significant increase in the abuse of loperamide, often in very high doses, to achieve euphoric effects or to self-treat opioid withdrawal symptoms. nih.govpowerpak.com This has led to a rise in serious cardiac adverse events, including fatalities. powerpak.comwww.gov.uk Consequently, the accurate detection and quantification of loperamide in cases of suspected abuse and overdose have become critical in forensic toxicology. cfsre.org

Loperamide is not typically detected in standard drug screens, so a high index of suspicion is often required for its identification. nih.gov When loperamide abuse is suspected, targeted analytical methods using techniques like LC-MS/MS are employed. tandfonline.com this compound is essential in these methods to ensure the accuracy of the quantitative results, which is crucial for correlating drug concentrations with clinical effects and determining the cause of death. tandfonline.comnih.gov

Research has shown that LC-MS/MS methods utilizing a deuterated internal standard are effective for the determination of loperamide and its primary metabolite, N-desmethyl loperamide, in various biological specimens in forensic cases. tandfonline.comnih.gov These methods are simple, selective, and reproducible, making them suitable for forensic investigations of loperamide overdose. nih.gov The insights gained from the concentration-toxicity relationship of loperamide are also valuable for forensic investigations. tandfonline.com

Advanced Research Directions and Future Perspectives

Exploration of New Deuteration Strategies

The synthesis of deuterated compounds is evolving from traditional methods to more sophisticated and precise strategies. The goal is to achieve site-specific deuteration with high isotopic purity, which is crucial for understanding metabolic pathways and improving drug efficacy.

Recent advancements focus on:

Catalytic Hydrogen-Isotope Exchange: Development of new catalysts, including transition-metal and photoredox catalysts, allows for the selective replacement of hydrogen with deuterium (B1214612) at specific C(sp²) and C(sp³) positions in a molecule. researchgate.net This provides precise control over the deuteration pattern.

Deuterated Building Blocks: Emphasis is shifting towards creating a toolbox of deuterium-enriched building blocks. nih.gov This approach allows for the incorporation of deuterium into complex molecules during synthesis, rather than through late-stage hydrogen-deuterium exchange, which can result in a mix of isotopologues (molecules differing in the number of deuterium atoms) and isotopomers (molecules differing in the position of deuterium atoms). nih.gov

Continuous Flow Deuteration: Systems like the H-Cube Pro can generate high-purity deuterium gas from the electrolysis of heavy water (D₂O), enabling safe and efficient deuteration reactions in a continuous flow setup. thalesnano.com This overcomes the challenges associated with handling high-pressure deuterium gas used in conventional methods. thalesnano.com

Deuterium-Enabled Chiral Switch (DECS): In chiral drugs, deuteration at a chiral center can inhibit racemization. For instance, this strategy can reduce the interconversion of a less harmful R-enantiomer into a toxic S-enantiomer, thereby enhancing the safety profile of the drug. musechem.com

These new strategies are critical for producing highly pure deuterated standards like Loperamide-d6 (B1165105) Hydrochloride and for developing new deuterated active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties. nih.govingentaconnect.com

Integration with "Omics" Technologies (e.g., Metabolomics)

"Omics" technologies, particularly metabolomics, which involves the large-scale study of small molecules or metabolites, heavily rely on stable isotope-labeled internal standards for accurate quantification. thermofisher.com Loperamide-d6 Hydrochloride serves as an ideal internal standard in such applications for the analysis of its non-deuterated counterpart, loperamide (B1203769).

The integration with "omics" is characterized by:

Gold Standard for Quantification: Deuterated molecules are considered the ideal internal standards in mass spectrometry-based metabolomics. researchgate.netsigmaaldrich.cn Because they have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns, effectively correcting for variations in sample preparation and matrix effects. thermofisher.comresearchgate.netsigmaaldrich.cn

Targeted and Untargeted Metabolomics: In targeted metabolomics, which analyzes specific groups of known chemicals, deuterated standards are essential for absolute quantification. sigmaaldrich.cn In untargeted metabolomics, which screens all detectable analytes, pools of deuterated standards can help in identifying unknown compounds and understanding metabolic pathways. sigmaaldrich.cn

Flux Analysis: Deuterium-labeled compounds can be used to trace the metabolic fate of a drug or nutrient through biological systems, providing insights into metabolic fluxes and pathway dynamics. thalesnano.com

Overcoming Ion Suppression: A key challenge in mass spectrometry is ion suppression, where the presence of other molecules in the sample matrix interferes with the ionization of the target analyte. An ideal isotopic-labeled internal standard helps to overcome this issue, leading to more reliable data. sigmaaldrich.cn

The use of deuterated standards in "omics" provides a real-time snapshot of a subject's metabolic state, reflecting the combined influence of genetics, lifestyle, and environmental exposures. thermofisher.com

Table 1: Role of Deuterated Standards in "Omics"

| Technology | Application of Deuterated Standard | Benefit |

| Metabolomics (LC-MS/GC-MS) | Internal Standard for Quantification | Corrects for matrix effects, extraction recovery, and instrument variability. thermofisher.comresearchgate.net |

| Fluxomics | Metabolic Tracer | Elucidates metabolic pathways and flux rates in vivo. thalesnano.com |

| Proteomics (HDX-MS) | Reagent for H/D Exchange | Probes protein conformation, dynamics, and interactions. acs.orgacs.org |

| Lipidomics | Concentration Standard | Enables accurate quantification of lipid species in complex samples. sigmaaldrich.com |

Development of Miniaturized and High-Throughput Analytical Platforms

To accelerate drug discovery and clinical analysis, there is a significant drive towards developing faster, smaller, and more automated analytical systems. This compound is frequently analyzed on these platforms as an internal standard in toxicological screenings and pharmacokinetic studies. lcms.czsci-hub.se

Key developments include:

Fully Automated Sample Preparation: Systems like the CLAM-2000 can automate the entire sample preparation process for blood analysis, from dispensing and extraction to injection into an LC-MS/MS system. lcms.cz This significantly increases throughput, which is crucial for large-scale clinical studies.

High-Throughput Screening: Method packages for rapid toxicological screening allow for the simultaneous analysis of dozens of compounds, using a suite of deuterated internal standards to ensure accuracy. lcms.cz

Miniaturized Chromatography: The development of chip-based liquid chromatography (LC) and supercritical fluid chromatography (SFC) systems reduces solvent consumption and analysis time. acs.orgchromatographyonline.com These "lab-on-a-chip" technologies are moving analytical capabilities from dedicated labs to point-of-care or "in-hood" manufacturing settings. chromatographyonline.comnih.gov

Coupling with Ion Mobility Spectrometry (IMS): The integration of miniaturized SFC with IMS provides an additional dimension of separation based on molecular size and shape, which is invaluable for analyzing complex mixtures of isomers that cannot be resolved by mass spectrometry alone. acs.orgnih.gov

These platforms not only increase the speed and efficiency of analysis but also reduce the cost and complexity, making advanced analytical techniques more accessible. acs.orgchromatographyonline.com

Regulatory Science Advancements for Deuterated Standards

The regulatory landscape for deuterated compounds is a critical and evolving area. The approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) set important precedents. venable.combioscientia.de

Significant regulatory aspects include:

New Chemical Entity (NCE) Status: The FDA approved deutetrabenazine as a New Chemical Entity (NCE), distinct from its non-deuterated (proteo) counterpart, tetrabenazine. venable.combioscientia.de This decision, based on a chemical structure-centric interpretation, allows deuterated drugs to gain their own market exclusivities, incentivizing their development. venable.com

Guidance for Development: Industry consortia, such as the International Consortium for Innovation & Quality in Pharmaceutical Development (IQ), are working to establish scientific guidance for the synthesis, analysis, and control of deuterated APIs. researchgate.net This addresses the challenges of isotopic purity and the presence of residual proteo-forms. researchgate.net

Pharmacoeconomic Justification: As more deuterated drugs are developed via a "deuterium switch" approach (modifying an existing drug), regulatory and reimbursement bodies increasingly require clear evidence of significant clinical benefits over the less expensive, non-deuterated versions. nih.gov

Safety of Deuterium: The amount of deuterium in a typical dose of a deuterated drug is orders of magnitude lower than what would be considered toxic, and thus is generally regarded as safe. bioscientia.de

These regulatory advancements provide a clearer pathway for the development and approval of new deuterated drugs and the standards, like this compound, required for their analysis.

Table 2: Timeline of Key Deuterated Drug Milestones

| Year | Event | Significance |

| 2017 | FDA approves Deutetrabenazine (Austedo). nih.govbioscientia.de | First deuterated drug approved, establishing a regulatory pathway and NCE status. venable.comacs.org |

| 2021 | Donafenib approved in China. musechem.com | A deuterated version of sorafenib, showing superior efficacy and safety in head-to-head trials. |

| 2022 | FDA approves Deucravacitinib (Sotyktu). researchgate.netnih.gov | First de novo deuterated drug approved, not a modification of an existing drug. nih.gov |

Role in Personalized Medicine and Precision Dosing

Deuteration offers a powerful tool to fine-tune the metabolic properties of drugs, which is a cornerstone of personalized medicine. By using deuterated standards like this compound to accurately measure drug concentrations, clinicians can better tailor treatments to individual patients.

The role in personalized medicine is defined by:

Improved Pharmacokinetics: Deuteration at a metabolic soft spot can slow down a drug's metabolism by exploiting the kinetic isotope effect. nih.gov This can lead to a longer half-life, more stable plasma concentrations, and the possibility of less frequent dosing. bioscientia.denih.gov

Reduced Metabolite-Driven Toxicity: By altering metabolic pathways, deuteration can reduce the formation of toxic metabolites. tandfonline.com For example, the deuterated drug HC-1119 was designed to have an improved safety profile compared to its non-deuterated counterpart, enzalutamide. tandfonline.com

Mitigating Metabolic Switching: In some cases, blocking one metabolic pathway can lead to a compensatory increase in another, a phenomenon known as metabolic switching. venable.com Precise deuteration strategies aim to control this, leading to more predictable drug behavior among different individuals.

Precision Dosing: Accurate monitoring of drug levels using deuterated internal standards allows for precision dosing, ensuring that each patient receives the optimal dose to maximize efficacy and minimize adverse effects. This is particularly important for drugs with a narrow therapeutic index.

The ability to create drugs with more predictable and favorable metabolic profiles, coupled with the precise analytical methods that deuterated standards enable, is a significant step toward the goal of personalized medicine. tandfonline.com

Q & A

Q. What is the pharmacological mechanism of Loperamide-d6 Hydrochloride in opioid receptor studies?

this compound acts as a μ-opioid receptor agonist, primarily targeting receptors in the gastrointestinal tract to reduce motility and secretion. Its deuterium labeling enables precise tracking of metabolic pathways without altering intrinsic receptor-binding activity. Researchers should validate receptor specificity using competitive binding assays with non-deuterated controls .

Q. Which analytical methods are recommended for quantifying this compound in biological samples?